N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring, a pyrrolidine ring, and a sulfonyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common synthetic route includes:
Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is often prepared via a cyclization reaction of a suitable precursor.
Coupling Reaction: The pyrimidine and pyrrolidine intermediates are then coupled using a sulfonylating agent to introduce the sulfonyl group.
Acetylation: Finally, the phenyl ring is acetylated to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the pyrimidine and pyrrolidine rings can interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)butyramide: Contains a butyramide group.
Uniqueness
N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidine and pyrrolidine rings, along with the sulfonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-12(21)19-13-2-4-15(5-3-13)25(22,23)20-9-7-14(10-20)24-16-6-8-17-11-18-16/h2-6,8,11,14H,7,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAJHWICSMAUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.